molecular formula C13H15BrO4 B14504165 Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate CAS No. 62876-40-8

Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate

Cat. No.: B14504165
CAS No.: 62876-40-8
M. Wt: 315.16 g/mol
InChI Key: SVEDOAOTWZSKQV-UHFFFAOYSA-N
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Description

Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate typically involves the bromination of a methyl group attached to a phenyl ring, followed by esterification with propanedioic acid. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiols, and amines, often under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate exerts its effects involves the interaction of the bromomethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, modifying the activity of enzymes or other proteins. The ester groups may also participate in hydrolysis reactions, releasing active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {[3-(chloromethyl)phenyl]methyl}propanedioate
  • Dimethyl {[3-(iodomethyl)phenyl]methyl}propanedioate
  • Dimethyl {[3-(methyl)phenyl]methyl}propanedioate

Uniqueness

Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate is unique due to the presence of the

Properties

CAS No.

62876-40-8

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

dimethyl 2-[[3-(bromomethyl)phenyl]methyl]propanedioate

InChI

InChI=1S/C13H15BrO4/c1-17-12(15)11(13(16)18-2)7-9-4-3-5-10(6-9)8-14/h3-6,11H,7-8H2,1-2H3

InChI Key

SVEDOAOTWZSKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)CBr)C(=O)OC

Origin of Product

United States

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